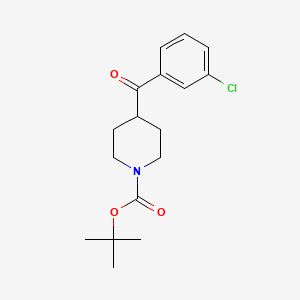

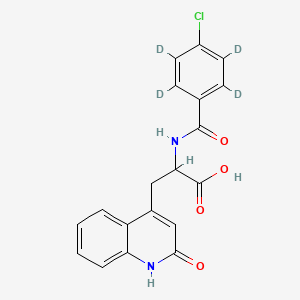

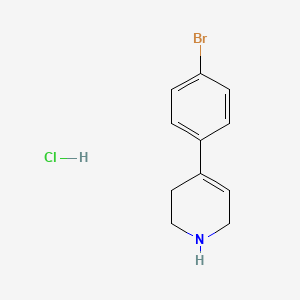

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromophenylhydrazine hydrochloride is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo . Another related compound, 4-(4-Bromophenyl)morpholine, is also known .

Synthesis Analysis

While specific synthesis methods for “4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” were not found, there are general methods for synthesizing similar compounds .

Wissenschaftliche Forschungsanwendungen

Electronic Absorption Characteristics

Studies focusing on the electronic absorption characteristics of 4-phenyl- and 4-substituted-phenyl tetrahydropyridines, including compounds structurally related to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, have shown differences in absorption between free bases and their hydrochloride salts. These differences are attributed to steric and electronic influences on the π to π* transitions of the styrenoid chromophore present in these compounds. This research provides insights into the electronic structure and reactivity of such compounds, offering a foundation for further chemical and pharmacological studies (Beckett, Casy, & Iorio, 1966).

Neuroprotective Effects

In a separate line of research, the potential neuroprotective effects of related tetrahydropyridine compounds have been explored. For instance, bromocriptine, a compound structurally related to tetrahydropyridines, has been studied for its neuroprotective action against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice. These studies highlight the role of such compounds in stimulating antioxidant mechanisms in the brain and acting as free radical scavengers, suggesting potential therapeutic applications for neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).

Cytotoxicity and Selectivity in Cancer Research

The cytotoxic activity of phenyl-vinyl derivatives of tetrahydropyridines, including those with bromophenyl substituents, has been assessed against various cancer cell lines. These compounds, particularly the 2-bromophenyl derivatives, have shown significant cytotoxic activity, with selectivity observed based on the nature and position of the substituent in the phenyl ring. This research suggests potential applications in the development of new anticancer agents (Lukevics et al., 2009).

Synthesis and Chemical Transformations

In the realm of synthetic organic chemistry, the reactions and transformations of 4-aryl tetrahydropyridines have been extensively studied. Research includes the oxidative imination of these compounds, leading to the formation of variously substituted tetrahydropyridines. These studies provide valuable methodologies for the synthesis of novel compounds with potential pharmacological applications (Soldatenkov et al., 2001).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds structurally similar to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been conducted through X-ray crystallography. This research sheds light on the conformations, interactions, and bonding patterns within such molecules, providing a deeper understanding of their chemical behavior and potential interactions in biological systems (Naghiyev et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVVDEKVFXXXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696068 |

Source

|

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

CAS RN |

103855-00-1 |

Source

|

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.